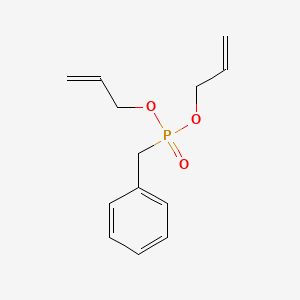![molecular formula C15H28O B14434614 1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene CAS No. 80336-17-0](/img/structure/B14434614.png)
1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene is a chemical compound characterized by a cyclohexene ring substituted with a 3,4,5-trimethylhexyl group via an ether linkage. This compound is part of the broader class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene typically involves the etherification of cyclohex-1-ene with 3,4,5-trimethylhexanol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using Lewis acids like aluminum chloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The double bond in the cyclohexene ring can be oxidized to form epoxides or diols.
Reduction: The compound can be hydrogenated to form the corresponding cyclohexane derivative.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield cyclohexene and 3,4,5-trimethylhexanol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly employed.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to cleave the ether bond.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexene and 3,4,5-trimethylhexanol.
Scientific Research Applications
1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of cycloalkenes and ethers.
Biology: The compound can be used to investigate the effects of cyclic ethers on biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ether linkage and the cyclohexene ring can participate in various biochemical pathways, influencing the compound’s biological activity.
Comparison with Similar Compounds
Cyclohexene: A simpler analog without the ether linkage.
1,3,5-Trimethylcyclohexene: Similar structure but lacks the ether functionality.
Cyclohexanol: Contains a hydroxyl group instead of an ether linkage.
Uniqueness: 1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene is unique due to its combination of a cyclohexene ring and a 3,4,5-trimethylhexyl ether group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80336-17-0 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
1-(3,4,5-trimethylhexoxy)cyclohexene |
InChI |
InChI=1S/C15H28O/c1-12(2)14(4)13(3)10-11-16-15-8-6-5-7-9-15/h8,12-14H,5-7,9-11H2,1-4H3 |
InChI Key |
NIOXZUNIZKKRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)CCOC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)
![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)
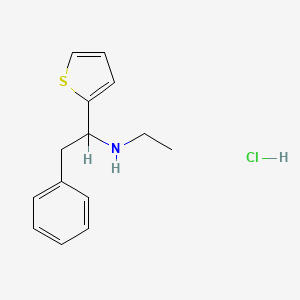

![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)
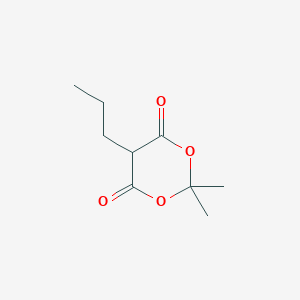
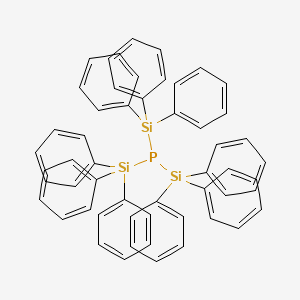
![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)
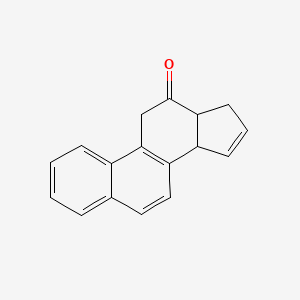
![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
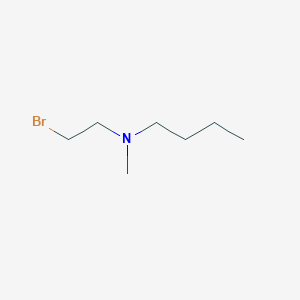
![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
